Vatalanib - 212141-54-3

Vatalanib

Catalog Number: EVT-285796
CAS Number: 212141-54-3
Molecular Formula: C20H15ClN4
Molecular Weight: 346.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vatalanib (PTK787/ZK 222584) is a low-molecular-weight, orally bioavailable tyrosine kinase inhibitor (TKI) that acts as a potent angiogenesis inhibitor. [] It functions by selectively targeting vascular endothelial growth factor receptors (VEGFRs), primarily VEGFR-1, VEGFR-2, and to a lesser extent, VEGFR-3. [, ] Vatalanib also exhibits inhibitory activity against platelet-derived growth factor receptor (PDGFR) and c-Kit. [, , ]

Initially developed as an anti-cancer agent, Vatalanib has been extensively studied for its potential in treating various solid tumors, including colorectal cancer, non-small cell lung cancer, pancreatic cancer, and glioblastoma. [, , , ] Its anti-angiogenic properties have also sparked interest in its potential application for treating other conditions involving aberrant angiogenesis, such as chronic lymphocytic leukemia (CLL) and corneal neovascularization. [, , ]

Future Directions
  • Personalized Medicine: Further exploring the potential benefits of Vatalanib in specific patient subgroups, particularly those with high lactate dehydrogenase levels. []
  • Combination Therapies: Investigating the efficacy of Vatalanib in combination with other anti-cancer agents, such as chemotherapy or other targeted therapies, to overcome resistance mechanisms. [, ]
  • Drug Delivery Systems: Developing novel drug delivery systems, such as nanoparticle-based formulations, to improve Vatalanib's efficacy and reduce potential side effects. []
Source and Classification

Vatalanib is synthesized from chemical precursors that belong to the class of receptor tyrosine kinase inhibitors. Its primary mechanism involves the inhibition of vascular endothelial growth factor receptors 1 and 2, which play significant roles in angiogenesis. The compound has been investigated in various clinical trials for its potential use in treating different types of cancer, including chronic lymphocytic leukemia and solid tumors .

Synthesis Analysis

The synthesis of vatalanib involves several steps that typically include the formation of the central phthalazine structure followed by functionalization to introduce various substituents that enhance its biological activity.

Synthesis Methodology

  1. Starting Materials: The synthesis begins with readily available anilines and phthalic anhydride.
  2. Key Reactions:
    • Cyclization Reaction: Anilines react with phthalic anhydride under acidic conditions to form phthalazine derivatives.
    • Functionalization: Subsequent reactions introduce various functional groups, such as alkyl or aryl substituents, to enhance potency and selectivity against vascular endothelial growth factor receptors.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .

Molecular Structure Analysis

Vatalanib's molecular structure can be described as follows:

  • Chemical Formula: C20_{20}H22_{22}N4_{4}O2_{2}
  • Molecular Weight: Approximately 350.42 g/mol
  • Structural Features:
    • The compound contains a phthalazine core which is pivotal for its activity.
    • It has substituents that enhance solubility and receptor binding affinity.

Structural Representation

The three-dimensional structure of vatalanib reveals key interactions with the vascular endothelial growth factor receptors, particularly through hydrogen bonding and hydrophobic interactions which are essential for its inhibitory activity .

Chemical Reactions Analysis

Vatalanib participates in various chemical reactions primarily related to its interaction with biological targets:

  1. Inhibition Mechanism:
    • Vatalanib binds to the ATP-binding site of vascular endothelial growth factor receptors, preventing phosphorylation and subsequent signaling cascades that lead to angiogenesis.
    • This interaction can be characterized by kinetic studies that measure the inhibitory constant (IC50_{50}) values, which are typically in the submicromolar range for vatalanib .
  2. Combination Therapies:
    • Studies have shown that vatalanib can be combined with other chemotherapeutic agents to enhance therapeutic efficacy against tumors, demonstrating synergistic effects when used alongside conventional cytostatics .
Mechanism of Action

Vatalanib exerts its pharmacological effects primarily through:

  • Inhibition of Vascular Endothelial Growth Factor Receptors: By blocking these receptors, vatalanib disrupts the signaling pathways responsible for angiogenesis.
  • Induction of Apoptosis: Vatalanib has been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins such as X-linked inhibitor of apoptosis protein and myeloid cell leukemia sequence 1 .
  • Impact on Tumor Microenvironment: By inhibiting angiogenesis, vatalanib alters the tumor microenvironment, making it less conducive for tumor growth and metastasis.

In various studies, vatalanib demonstrated significant tumor reduction rates in xenograft models without causing gross systemic toxicity .

Physical and Chemical Properties Analysis

Key Properties

  • Solubility: Vatalanib is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point typically ranges between 150°C to 160°C.

These properties are critical for formulation development in clinical settings .

Applications

Vatalanib has several scientific applications:

  1. Cancer Therapy: Primarily developed for treating solid tumors by targeting angiogenesis.
  2. Combination Treatments: Used in combination with other chemotherapeutics to enhance efficacy against resistant cancer types.
  3. Research Tool: Serves as a valuable tool in studying angiogenesis mechanisms and developing new therapeutic strategies.

Clinical trials have demonstrated promising results, indicating potential for broader applications in oncology .

Mechanisms of Action and Molecular Targeting

Tyrosine Kinase Inhibition Spectrum

Vatalanib (PTK787/ZK222584) is an orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs). Its molecular design features a phthalazine core that enables competitive inhibition at the ATP-binding site of tyrosine kinases, thereby disrupting downstream signaling cascades critical for pathological angiogenesis and tumor progression [4] [6].

Selective Inhibition of VEGF Receptor Isoforms (VEGFR-1, -2, -3)

Vatalanib demonstrates nanomolar inhibitory potency against all three VEGF receptor isoforms, with the strongest affinity for VEGFR-2 (KDR/Flk-1), the principal mediator of VEGF-driven angiogenesis. Biochemical assays reveal half-maximal inhibitory concentrations (IC₅₀) of 37 nM for VEGFR-1, 77 nM for VEGFR-3, and 11 nM for VEGFR-2, establishing its dominant anti-angiogenic mechanism through VEGFR-2 blockade [1] [4]. This selective inhibition disrupts VEGF-A-induced endothelial cell proliferation, migration, and survival, effectively suppressing neovascularization in experimental models. In vivo, vatalanib administration significantly reduces microvessel density in xenograft tumors and inhibits vascular permeability induced by VEGF [6].

Modulation of PDGFR-β and c-KIT Signaling Pathways

At higher concentrations, vatalanib exhibits polypharmacology by inhibiting platelet-derived growth factor receptor-beta (PDGFR-β; IC₅₀ ~580 nM) and stem cell factor receptor c-KIT (IC₅₀ ~730 nM) [4]. PDGFR-β inhibition impairs pericyte recruitment and vascular maturation, destabilizing tumor vasculature. Simultaneous c-KIT blockade disrupts stem cell factor-mediated signaling, potentially affecting tumor cell survival and hematopoiesis. This broad-spectrum activity positions vatalanib as a multi-targeted angiogenesis inhibitor, though with lower affinity for these kinases compared to its primary VEGFR targets [4] [7].

Comparative Kinome Interaction Profiles Against Imatinib and Sunitinib

Vatalanib’s kinome selectivity profile differs significantly from other clinically approved TKIs. While imatinib primarily targets BCR-ABL, PDGFR, and c-KIT, and sunitinib inhibits VEGFR-2, PDGFR, FLT3, and c-KIT, vatalanib shows superior selectivity for the VEGFR family with minimal activity against ABL or FLT3 kinases. This distinct profile translates to unique biological effects: vatalanib exerts potent anti-angiogenic effects but lacks direct BCR-ABL inhibition, making it unsuitable for Philadelphia chromosome-positive leukemias where imatinib excels [1] [4].

Table 1: Comparative Kinase Inhibition Profiles of Vatalanib, Imatinib, and Sunitinib

Kinase TargetVatalanib IC₅₀ (nM)Imatinib IC₅₀ (nM)Sunitinib IC₅₀ (nM)
VEGFR-1 (Flt-1)37>10,00015
VEGFR-2 (KDR)11>10,00010
VEGFR-3 (Flt-4)77>10,00047
PDGFR-β580388
c-KIT7301002
BCR-ABL>10,00025>1,000
FLT3>10,000>10,00022

Data compiled from biochemical kinase assays [1] [4] [6]

Dual Targeting of Angiogenesis and Tumor Microenvironment

VEGF-Dependent Angiogenesis Suppression in Solid Tumors

Vatalanib potently suppresses VEGF-dependent angiogenesis across multiple solid tumor types. In preclinical models of colorectal cancer liver metastases, vatalanib treatment reduced microvessel density by 60-75% and inhibited tumor growth by >50% compared to controls [2] [8]. This anti-angiogenic effect correlates with downregulation of pro-angiogenic factors, including reduced expression of VEGFR-1, VEGFR-2, and transforming growth factor-beta 1 (TGF-β1) mRNA in tumor tissues [1]. Crucially, vatalanib demonstrates efficacy against VEGF-driven vascular permeability, normalizing chaotic tumor vasculature and improving chemotherapeutic drug delivery in combinatorial regimens [6] [8]. In carbon tetrachloride (CCl₄)-induced hepatic fibrosis models, vatalanib administration significantly attenuated pathological angiogenesis and sinusoidal capillarization, indicating its potential in stromal-rich malignancies [1].

Synergistic Effects on Tumor Stromal Remodeling via PDGFR Inhibition

The anti-tumor efficacy of vatalanib extends beyond endothelial cells to stromal components via PDGFR-β inhibition. PDGFR-β signaling in cancer-associated fibroblasts (CAFs) and hepatic stellate cells drives extracellular matrix deposition, stromal proliferation, and pro-angiogenic factor secretion [5] [7]. Vatalanib disrupts this tumor-stromal crosstalk by:

  • Reducing Fibroblast Activation: In CCl₄-induced liver fibrosis models, vatalanib decreased α-smooth muscle actin (α-SMA) expression by 40-60%, indicating suppression of fibroblast-to-myofibroblast transition [1].
  • Modulating Extracellular Matrix: Vatalanib treatment significantly lowered collagen type I expression and hydroxyproline content (marker of collagen deposition) by 30-50% in fibrotic livers, demonstrating inhibition of desmoplasia [1].
  • Impacting Vascular Maturation: By inhibiting PDGFR-β on pericytes, vatalanib induces pericyte detachment from tumor vessels, leading to vascular destabilization and enhanced sensitivity to anti-VEGF therapy [5] [7].

Table 2: Anti-Angiogenic and Anti-Stromal Effects of Vatalanib in Preclinical Models

Tumor/Model TypeKey FindingsMolecular Changes
Colorectal Liver Metastases60-75% reduction in microvessel density; >50% tumor growth inhibition↓VEGFR-1/2, ↓TGF-β1, ↓collagen-I
CCl₄-induced Liver Fibrosis40-60% reduction in α-SMA; 30-50% decrease in hydroxyproline content; improved sinusoidal fenestration↓PDGFR-β, ↓TGF-β1, ↓α-SMA, ↓collagen-I
Renal Cell Carcinoma Xenografts45% inhibition of tumor growth; enhanced chemotherapy penetration↓VEGF-dependent permeability, ↓microvessel density

Data synthesized from experimental studies [1] [2] [5]

This dual targeting creates a synergistic anti-tumor environment: VEGF receptor blockade directly starves tumors of new blood vessels, while PDGFR-β inhibition remodels the supportive stroma, reducing physical barriers to drug delivery and inhibiting pro-tumorigenic signaling from cancer-associated fibroblasts [5] [7]. The combined effect disrupts the tumor microenvironment's ability to sustain malignant growth and metastasis.

Properties

CAS Number

212141-54-3

Product Name

Vatalanib

IUPAC Name

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine

Molecular Formula

C20H15ClN4

Molecular Weight

346.8 g/mol

InChI

InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)

InChI Key

YCOYDOIWSSHVCK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4

Solubility

Soluble in DMSO

Synonyms

1-(4-chloroanilino)-(4-pyridylmethyl)phthalazine dihydrochloride
1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine
1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine dihydrochloride
CGP 797870
CGP-797870
PTK 787
PTK-787
PTK787
vatalanib
ZK 222584
ZK 232934
ZK-222584
ZK-232934
ZK222584
ZK232934

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.